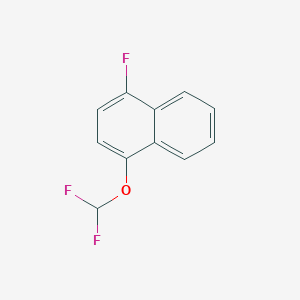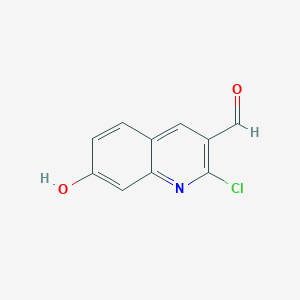
2-(Difluoromethyl)naphthalene-7-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)naphthalene-7-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, where a difluoromethyl group and a methanol group are attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-7-methanol typically involves a two-step process starting from 2,7-bis(bromomethyl)naphthalene. The first step is a partial halogen exchange reaction, where one of the bromomethyl groups is replaced with a difluoromethyl group using cesium fluoride as the nucleophile in the presence of a phase transfer catalyst in acetonitrile. The second step involves hydrolysis to convert the remaining bromomethyl group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)naphthalene-7-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-(Difluoromethyl)naphthalene-7-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-7-methanol.
Substitution: 2-(Difluoromethyl)naphthalene-7-chloride.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)naphthalene-7-methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the methanol group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Fluoromethyl)naphthalene-7-methanol
- 2-(Chloromethyl)naphthalene-7-methanol
- 2-(Bromomethyl)naphthalene-7-methanol
Uniqueness
2-(Difluoromethyl)naphthalene-7-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its mono-fluorinated or non-fluorinated analogs .
Eigenschaften
Molekularformel |
C12H10F2O |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
[7-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-6,12,15H,7H2 |
InChI-Schlüssel |
CLIWIRBAKBFWTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
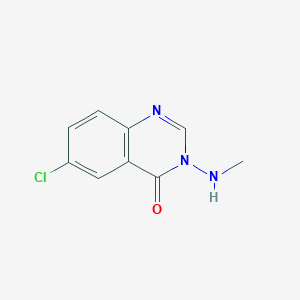
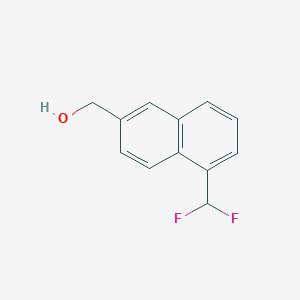
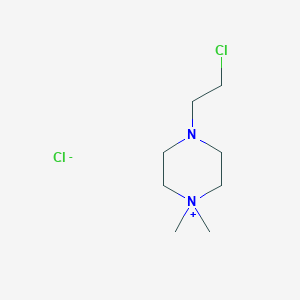
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
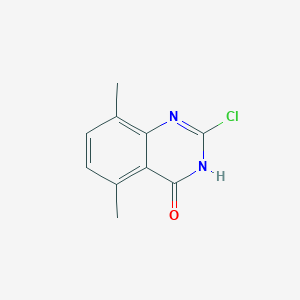

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
